Benzoyl isocyanate, 2-chloro-4-fluoro-

Description

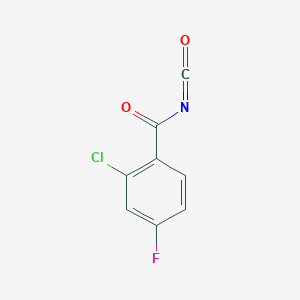

Benzoyl isocyanate, 2-chloro-4-fluoro- (hypothetical IUPAC name: 2-chloro-4-fluorobenzoyl isocyanate) is a substituted benzoyl isocyanate derivative. The molecule features a benzoyl group (C₆H₅CO-) with chlorine and fluorine substituents at the 2- and 4-positions, respectively, and an isocyanate (-NCO) functional group. Such compounds are typically reactive intermediates used in organic synthesis, particularly for forming ureas or carbamates via nucleophilic addition reactions .

Properties

CAS No. |

88578-89-6 |

|---|---|

Molecular Formula |

C8H3ClFNO2 |

Molecular Weight |

199.56 g/mol |

IUPAC Name |

2-chloro-4-fluorobenzoyl isocyanate |

InChI |

InChI=1S/C8H3ClFNO2/c9-7-3-5(10)1-2-6(7)8(13)11-4-12/h1-3H |

InChI Key |

ATBYJMHOWCUFFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(=O)N=C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-4-fluoro-benzoyl isocyanate (hypothetical) with structurally analogous compounds from the evidence, focusing on molecular properties, reactivity, and applications.

Table 1: Key Physical and Chemical Properties of Related Compounds

Reactivity Comparison

- Acyl Chlorides (e.g., 2-Chloro-4-fluorobenzoyl chloride ): Highly reactive toward nucleophiles (e.g., amines, alcohols) due to the electrophilic carbonyl carbon. Reactivity is enhanced by electron-withdrawing substituents (Cl, F), which stabilize the transition state during hydrolysis or aminolysis.

- Isocyanates (e.g., 4-Chlorophenyl isocyanate ) : React with amines to form ureas or with alcohols to form carbamates. The isocyanate group (-NCO) is less electrophilic than acyl chlorides but more reactive than isothiocyanates (-NCS).

- Isothiocyanates (e.g., 5-Chloro-2-fluorophenyl isothiocyanate ) : Similar to isocyanates but form thioureas upon reaction with amines. The sulfur atom increases steric bulk and reduces electrophilicity compared to -NCO.

Substituent Effects

- Chlorine and Fluorine Substituents : Both electron-withdrawing groups increase the electrophilicity of the carbonyl or isocyanate group. Fluorine’s smaller size and higher electronegativity may enhance solubility in polar solvents compared to bulkier substituents .

- Positional Effects : The 2-chloro-4-fluoro substitution pattern likely reduces symmetry, affecting crystallinity and melting points compared to para-substituted analogs (e.g., 4-fluorobenzoyl chloride ).

Stability and Handling

- Moisture Sensitivity : Acyl chlorides (e.g., 2-chloro-4-fluorobenzoyl chloride ) and isothiocyanates are moisture-sensitive, requiring anhydrous storage. Isocyanates (e.g., 4-chlorophenyl isocyanate ) are similarly reactive but may exhibit slower hydrolysis rates.

- Lachrymatory Properties : Isothiocyanates are often lachrymatory (tear-inducing), while acyl chlorides and isocyanates pose respiratory hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.